5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine” is a compound that belongs to a class of molecules known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield, melting point, mass spectrometry, and IR spectrum can provide valuable information about the compound .
Scientific Research Applications
Synthesis and DNA Photocleavage Activity
A study explored the synthesis of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives through oxidative cyclization, evaluating their DNA photocleavage activities. These compounds showed significant activity in converting supercoiled DNA into an open circular form, indicating potential applications in genetic research and therapy (Sharma et al., 2015).
Synthetic Utility in Heterocyclic Chemistry
The utility of heteroaromatic azido compounds in synthesizing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines highlights a methodological approach to creating such compounds, which could be foundational in developing new therapeutic agents or research tools (Westerlund, 1980).
Development of Novel Quinazolinones
The reaction of 3-amino-1,2,4-triazole with arylidene derivatives led to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. This process underscores the potential for developing novel quinazolinone derivatives with possible pharmacological applications (Lipson et al., 2003).
Antimicrobial and Antitumor Potential
Research into thieno and furopyrimidine derivatives, including compounds like 8,9-dimethyl[1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine, revealed promising antimicrobial activities. This suggests a potential for these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009). Additionally, new quinoline and pyrimido[4,5-b]quinoline analogs, including triazolo and triazolopyrimido derivatives, demonstrated significant in vitro antitumor activities, indicating their potential in cancer research and therapy (El-Gohary, 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Properties
IUPAC Name |
5,6-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S2/c1-10-8-15-22-23-19(24(15)14-7-5-4-6-13(10)14)26-18-16-11(2)12(3)25-17(16)20-9-21-18/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNYFCGBUQNSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=C(S5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.